4-fluoro-N-(3-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(3-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the sulfonamide group.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Alkylation: Addition of the 3-hydroxy-2-methylpropyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine or alcohol.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of sulfonic acid and corresponding amine.
Scientific Research Applications
4-fluoro-N-(3-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, while the hydroxy and methyl groups contribute to its overall bioactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
- 4-chloro-N-(3-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide
- 4-fluoro-N-(3-hydroxy-2-methylpropyl)-benzenesulfonamide
Uniqueness
4-fluoro-N-(3-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16FNO3S |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-fluoro-N-(3-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H16FNO3S/c1-8(7-14)6-13-17(15,16)11-4-3-10(12)5-9(11)2/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI Key |
BBIQDMAHQDZIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)CO |
Origin of Product |
United States |
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